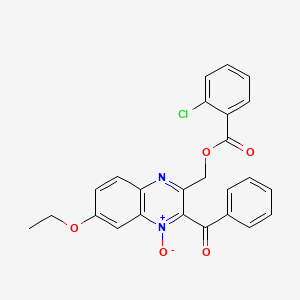
2-benzoyl-3-(((2-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzoyl-3-(((2-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide, also known as CQ1, is a synthetic quinoxaline derivative that has been extensively studied for its potential therapeutic applications. CQ1 exhibits a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
作用機序
The mechanism of action of 2-benzoyl-3-(((2-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to disrupt the heme detoxification pathway in malaria parasites, leading to their death.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. In addition, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.
実験室実験の利点と制限
2-benzoyl-3-(((2-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 2-benzoyl-3-(((2-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide. One area of research is the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is the investigation of the mechanism of action of this compound and its potential use in combination with other drugs. Finally, the potential use of this compound as an antimalarial drug should be further explored, as malaria remains a major global health problem.
合成法
The synthesis of 2-benzoyl-3-(((2-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide involves the reaction of 2-ethoxy-3-nitrobenzaldehyde with 2-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with benzyl alcohol and sodium borohydride to form the intermediate compound, which is further reacted with 2-bromoethyl benzoate and sodium hydride to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
2-benzoyl-3-(((2-chlorobenzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use as an antimalarial drug, as it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
特性
IUPAC Name |
(3-benzoyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O5/c1-2-32-17-12-13-20-22(14-17)28(31)23(24(29)16-8-4-3-5-9-16)21(27-20)15-33-25(30)18-10-6-7-11-19(18)26/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUAFVDWCICNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

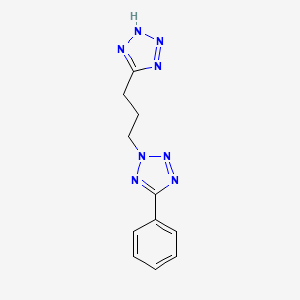
![3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702533.png)

![N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-methoxy-N-methylbenzene-1-sulfonamide](/img/structure/B7702550.png)
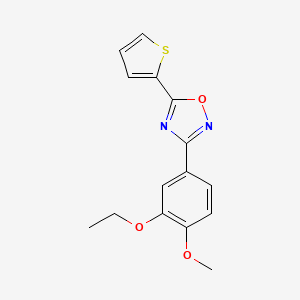
![2-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7702572.png)
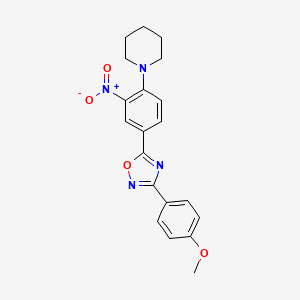
![N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7702576.png)
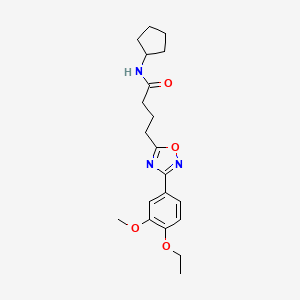
![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)
![N-(3-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702590.png)
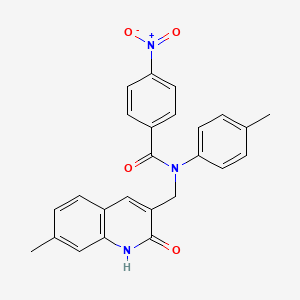
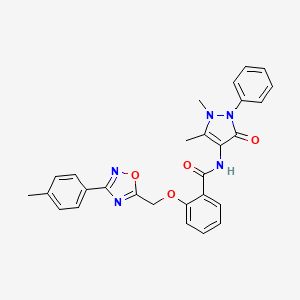
![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)